molecular formula C12H6ClF3N2OS B4352493 6-(5-chloro-2-thienyl)-3-methyl-4-(trifluoromethyl)isoxazolo[5,4-b]pyridine

6-(5-chloro-2-thienyl)-3-methyl-4-(trifluoromethyl)isoxazolo[5,4-b]pyridine

Cat. No.: B4352493
M. Wt: 318.70 g/mol
InChI Key: OUYSHIFBWOYSOQ-UHFFFAOYSA-N
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Description

6-(5-chloro-2-thienyl)-3-methyl-4-(trifluoromethyl)isoxazolo[5,4-b]pyridine is a heterocyclic compound that combines multiple bioactive moieties, making it a subject of interest in medicinal chemistry. The compound’s structure includes a pyridine ring fused with an isoxazole ring, substituted with a 5-chloro-2-thienyl group, a methyl group, and a trifluoromethyl group. This unique combination of functional groups contributes to its diverse chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(5-chloro-2-thienyl)-3-methyl-4-(trifluoromethyl)isoxazolo[5,4-b]pyridine typically involves multi-step reactions starting from commercially available precursors.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include the use of catalysts and controlled reaction environments to facilitate the efficient formation of the desired product .

Chemical Reactions Analysis

Types of Reactions

6-(5-chloro-2-thienyl)-3-methyl-4-(trifluoromethyl)isoxazolo[5,4-b]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups, leading to a variety of derivatives with potentially different biological activities .

Mechanism of Action

The mechanism of action of 6-(5-chloro-2-thienyl)-3-methyl-4-(trifluoromethyl)isoxazolo[5,4-b]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to form hydrogen bonds and other interactions with these targets, potentially inhibiting or modulating their activity. This can lead to various biological effects, such as anti-inflammatory or antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazolo[5,4-b]pyridine derivatives, which share the fused pyridine and isoxazole rings but differ in their substituents. Examples include:

Uniqueness

The uniqueness of 6-(5-chloro-2-thienyl)-3-methyl-4-(trifluoromethyl)isoxazolo[5,4-b]pyridine lies in its specific combination of substituents, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group, in particular, enhances its stability and lipophilicity, potentially improving its pharmacokinetic profile compared to similar compounds .

Properties

IUPAC Name

6-(5-chlorothiophen-2-yl)-3-methyl-4-(trifluoromethyl)-[1,2]oxazolo[5,4-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6ClF3N2OS/c1-5-10-6(12(14,15)16)4-7(17-11(10)19-18-5)8-2-3-9(13)20-8/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUYSHIFBWOYSOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC2=C1C(=CC(=N2)C3=CC=C(S3)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6ClF3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(5-chloro-2-thienyl)-3-methyl-4-(trifluoromethyl)isoxazolo[5,4-b]pyridine
Reactant of Route 2
6-(5-chloro-2-thienyl)-3-methyl-4-(trifluoromethyl)isoxazolo[5,4-b]pyridine
Reactant of Route 3
6-(5-chloro-2-thienyl)-3-methyl-4-(trifluoromethyl)isoxazolo[5,4-b]pyridine
Reactant of Route 4
6-(5-chloro-2-thienyl)-3-methyl-4-(trifluoromethyl)isoxazolo[5,4-b]pyridine
Reactant of Route 5
Reactant of Route 5
6-(5-chloro-2-thienyl)-3-methyl-4-(trifluoromethyl)isoxazolo[5,4-b]pyridine
Reactant of Route 6
6-(5-chloro-2-thienyl)-3-methyl-4-(trifluoromethyl)isoxazolo[5,4-b]pyridine

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